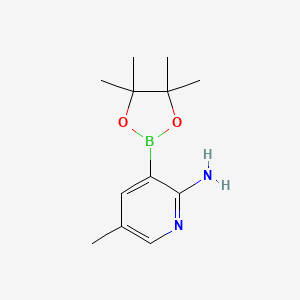![molecular formula C14H14ClN B11877505 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 3’ position and a methylmethanamine group at the 4-yl position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine typically involves the following steps:
Formation of 3’-Chloro-[1,1’-biphenyl]-4-carboxylic acid: This can be achieved through a Suzuki cross-coupling reaction between 1-bromo-3-chloro-5-iodobenzene and arylboronic acids.
Conversion to 3’-Chloro-[1,1’-biphenyl]-4-yl chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents like thionyl chloride.
Amination: The acid chloride is reacted with N-methylmethanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated biphenyls (PCBs): These compounds share a biphenyl core with multiple chlorine substitutions.
Biphenyl derivatives: Compounds like 4’-Chloro-[1,1’-biphenyl]-2-carbaldehyde.
Uniqueness
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.
Propiedades
Fórmula molecular |
C14H14ClN |
|---|---|
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
1-[4-(3-chlorophenyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H14ClN/c1-16-10-11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9,16H,10H2,1H3 |
Clave InChI |
QAOZHEGJJWBFDG-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


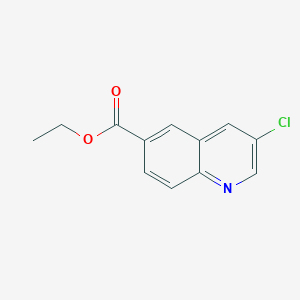
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11877431.png)

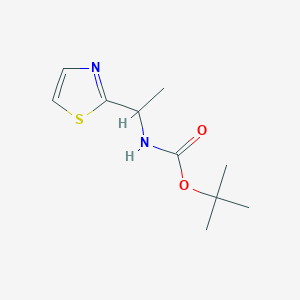

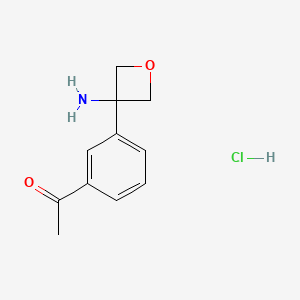



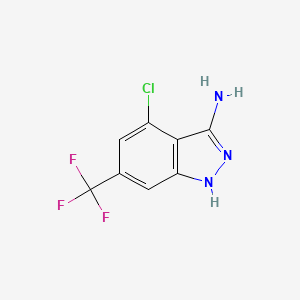
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)

![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
